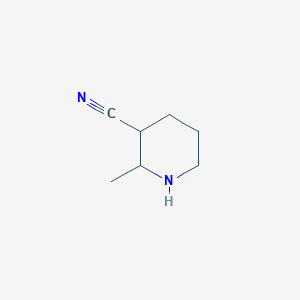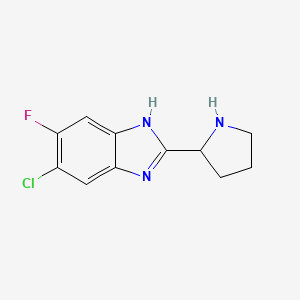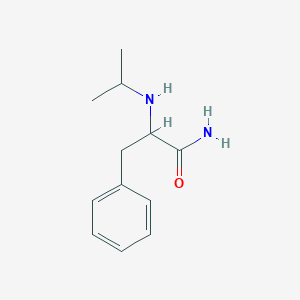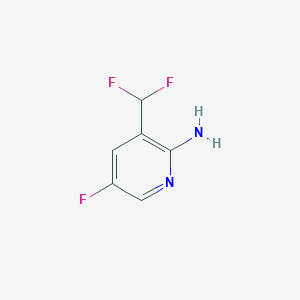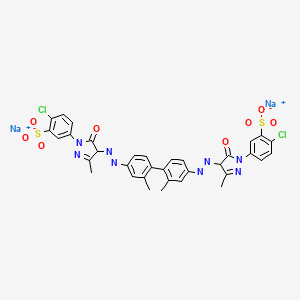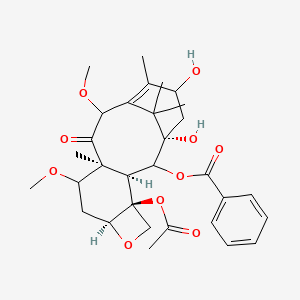
10-Deacetyl-7,10-dimethylbaccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Deacetyl-7,10-dimethylbaccatin III: is a natural organic compound isolated from the yew tree (Genus Taxus).
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as acetyl-CoA for acetylation reactions .
Industrial Production Methods: : Industrial production of 10-Deacetyl-7,10-dimethylbaccatin III is often achieved through semi-synthesis from naturally occurring precursors extracted from yew trees. This method is preferred due to the complexity and cost of total synthesis .
化学反応の分析
Types of Reactions: : 10-Deacetyl-7,10-dimethylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired biological activities .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the selectivity and yield of the desired products .
Major Products: : The major products formed from these reactions include derivatives like baccatin III, which is further used to synthesize docetaxel .
科学的研究の応用
Chemistry: : In chemistry, 10-Deacetyl-7,10-dimethylbaccatin III is used as a key intermediate in the synthesis of various taxane derivatives, which are studied for their potential biological activities .
Biology: : In biological research, this compound is used to study the biosynthesis of taxanes and the enzymatic pathways involved in their production .
Medicine: : The most significant application of this compound is in medicine, where it serves as a precursor for the synthesis of the anti-cancer drug docetaxel. Docetaxel is widely used in chemotherapy for treating various cancers, including breast, lung, and prostate cancer .
Industry: : In the pharmaceutical industry, this compound is crucial for the large-scale production of docetaxel and other taxane-based drugs .
作用機序
The mechanism of action of 10-Deacetyl-7,10-dimethylbaccatin III involves its conversion to docetaxel, which exerts its effects by stabilizing microtubules and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural component of microtubules .
類似化合物との比較
Similar Compounds: : Similar compounds include other 10-deacetylbaccatins such as 10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI .
Uniqueness: : 10-Deacetyl-7,10-dimethylbaccatin III is unique due to its specific structural modifications, which make it a valuable intermediate for synthesizing docetaxel. Its distinct chemical properties and reactivity patterns differentiate it from other 10-deacetylbaccatins .
特性
分子式 |
C31H40O10 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
[(1S,3S,4S,7S,10S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19?,20?,21-,23?,24+,26?,29+,30-,31+/m0/s1 |
InChIキー |
MGJMLMORVVDLIU-PCJVYFSWSA-N |
異性体SMILES |
CC1=C2C(C(=O)[C@]3([C@@H](C([C@@](C2(C)C)(CC1O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@H]5CC3OC)OC(=O)C)C)OC |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


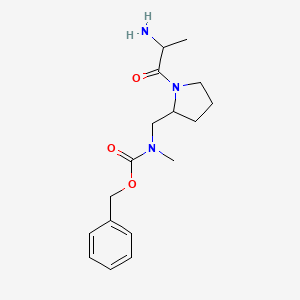
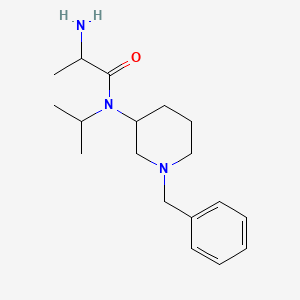
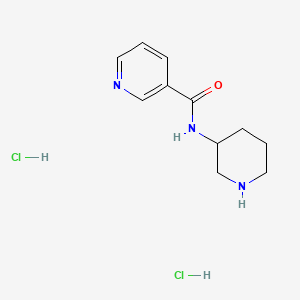
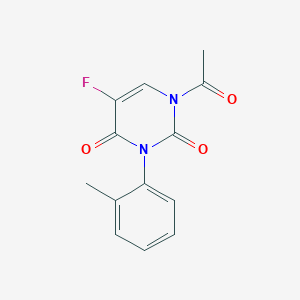
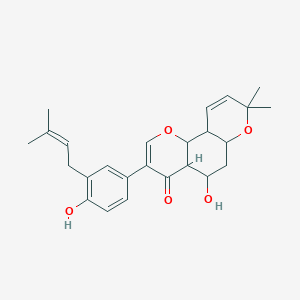
![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,4-dioxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyrimidine-6-carboxamide](/img/structure/B14788258.png)
